Iodetryl
Description
While direct literature on Iodetryl remains scarce, its structural framework is theorized to incorporate iodine as a central atom bonded to aromatic or aliphatic carbon chains, enabling unique electrophilic reactivity . The compound’s speculated uses include antimicrobial agents, contrast media in radiography, and intermediates in organic synthesis. However, the absence of peer-reviewed studies on this compound necessitates extrapolation from structurally or functionally analogous iodine compounds, such as iodoform (CHI₃) and potassium iodide (KI), to infer its properties .
Properties
CAS No. |
7008-02-8 |
|---|---|
Molecular Formula |
C20H38I2O2 |
Molecular Weight |
564.3 g/mol |
IUPAC Name |
ethyl 9,10-diiodooctadecanoate |
InChI |
InChI=1S/C20H38I2O2/c1-3-5-6-7-9-12-15-18(21)19(22)16-13-10-8-11-14-17-20(23)24-4-2/h18-19H,3-17H2,1-2H3 |
InChI Key |
OSUWTUZVEDSJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OCC)I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iodetryl involves the complexation of iodine with certain polymers. The formation of polyiodide chains, such as ( \text{I}_3^- ) and ( \text{I}_5^- ) ions, is a key aspect of this process . The synthetic routes typically involve the use of natural and synthetic water-soluble polymers and nonionic surfactants as solubilizing agents .
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled release of iodine through polymeric carriers. This method enhances the solubility of molecular iodine and facilitates its prolonged release . The process is designed to minimize the steady-state concentration of free iodine, thereby reducing potential side effects.
Chemical Reactions Analysis
Types of Reactions
Iodetryl undergoes various chemical reactions, including:
Oxidation: Involves the reaction with oxidizing agents to form iodine.
Reduction: The reduction of iodine back to iodide ions.
Substitution: Reactions where iodine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium thiosulfate, stannous chloride, sulfites, sulfides, arsenic (III), and antimony (III) salts . The reactions are typically carried out under controlled pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include triiodide ions (( \text{I}_3^- )) and other polyiodide chains . These products are crucial for the compound’s applications as a contrast agent.
Scientific Research Applications
Iodetryl has a wide range of applications in scientific research, including:
Chemistry: Used in iodometric titrations to determine the concentration of oxidizing agents.
Biology: Employed in studies involving the detection and quantification of biological molecules.
Mechanism of Action
The mechanism of action of iodetryl involves the complexation of iodine with polymers, leading to the formation of polyiodide chains. These chains interact with molecular targets, such as proteins, causing their denaturation through oxidation . The pathways involved include the oxidation of SH groups in cysteine and methionine residues and the prevention of hydrogen bonding between amino groups of arginines and histidines and phenol groups of tyrosines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Iodetryl vs. Iodoform (CHI₃)
Iodoform, a triiodinated methane derivative, shares iodine’s electronegative properties but differs in bonding geometry and stability. Key comparisons include:
| Property | This compound (Theorized) | Iodoform (CHI₃) |
|---|---|---|
| Molecular Formula | C₆H₅I (hypothetical) | CHI₃ |
| Stability | Moderate (aromatic stabilization) | Low (prone to photodegradation) |
| Applications | Catalysis, antimicrobial | Antiseptic, wound dressings |
| Toxicity | Low (predicted) | Moderate (hepatotoxic) |
This compound’s aromatic backbone may enhance thermal stability compared to iodoform’s aliphatic structure, reducing decomposition risks in industrial processes . However, iodoform’s historical use in medicine underscores its efficacy despite stability limitations .
This compound vs. Potassium Iodide (KI)
Potassium iodide, an inorganic salt, diverges significantly from this compound in ionic character and bioavailability:
| Property | This compound (Theorized) | Potassium Iodide (KI) |
|---|---|---|
| Solubility | Low (organic solvents) | High (aqueous) |
| Bioavailability | Slow release (lipophilic) | Rapid absorption (ionic) |
| Primary Use | Industrial synthesis | Thyroid protection, radiography |
KI’s rapid iodine release makes it ideal for acute applications, whereas this compound’s lipophilicity could enable sustained delivery in pharmaceutical formulations .
Functional Comparison with Other Halogenated Compounds
This compound vs. Chloramine-T (C₇H₇ClNO₂S)
| Property | This compound (Theorized) | Chloramine-T |
|---|---|---|
| Halogen Type | Iodine | Chlorine |
| Mechanism | Electrophilic substitution | Oxidative chlorination |
| Spectrum | Broad (gram-positive/-negative) | Narrow (primarily bacterial) |
This compound’s iodine moiety may offer broader antimicrobial coverage due to iodine’s superior penetration of lipid membranes compared to chlorine .
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